molecular formula C10H14N2O2 B2972850 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione CAS No. 1997775-73-1

8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione

Cat. No. B2972850
CAS RN: 1997775-73-1
M. Wt: 194.234
InChI Key: NDUOXSRYYRPCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione, also known as spiro-7,9-dione, is a chemical compound with potential applications in various fields of scientific research. It is a bicyclic compound with a spiro junction and two nitrogen atoms in the ring. The compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Spiro-7,9-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit the growth of cancer cells, and to have antioxidant and neuroprotective effects. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, a molecule involved in various physiological processes.

Advantages and Limitations for Lab Experiments

Spiro-7,9-dione has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and physiological effects have been studied extensively. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has potential applications in various fields of scientific research, including cancer research and neuroprotection. However, there are also limitations for lab experiments involving 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone. It is a relatively unstable compound and can degrade over time, which can affect the results of experiments. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for research involving 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone. One potential direction is the synthesis of new compounds based on 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone, with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone, particularly in vivo. Further studies are also needed to determine the potential side effects and toxicity of 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone, and to evaluate its potential as a therapeutic agent. Finally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone could be studied for its potential applications in other fields of scientific research, such as materials science and catalysis.

Synthesis Methods

Spiro-7,9-dione has been synthesized through various methods, including the reaction of 2,6-dimethylphenyl isocyanide with 1,3-diketone, and the reaction of 2,6-dimethylphenyl isocyanide with 2,4-pentanedione. The reaction of 2,6-dimethylphenyl isocyanide with 1,3-diketone involves the formation of an intermediate, which undergoes intramolecular cyclization to form 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone. The reaction of 2,6-dimethylphenyl isocyanide with 2,4-pentanedione involves the formation of an intermediate, which undergoes intermolecular cyclization to form 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone.

Scientific Research Applications

Spiro-7,9-dione has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential as an antioxidant and as a neuroprotective agent. Additionally, 8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dioneone has been studied for its potential use in the synthesis of new compounds with potential biological activity.

properties

IUPAC Name

8,10-diazadispiro[2.2.46.23]dodecane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-7-10(12-8(14)11-7)5-3-9(1-2-9)4-6-10/h1-6H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUOXSRYYRPCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione

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